Zinc diisopropyldithiocarbamate
Description
Zinc diisopropyldithiocarbamate (Zn(DIDTC)₂) is a coordination complex formed by the reaction of diisopropyldithiocarbamate (DIDTC) ligands with zinc ions. Dithiocarbamates are characterized by the −N(CSS⁻)R₂ functional group, where the sulfur atoms coordinate with metal centers. In Zn(DIDTC)₂, the bulky isopropyl substituents on the nitrogen influence steric and electronic properties, impacting stability, reactivity, and applications. These complexes are studied for their roles in catalysis, material science, and biomedical fields due to their tunable sulfur-based coordination chemistry .
Properties
CAS No. |
14434-68-5 |
|---|---|
Molecular Formula |
C14H28N2S4Zn |
Molecular Weight |
418.0 g/mol |
IUPAC Name |
zinc;N,N-di(propan-2-yl)carbamodithioate |
InChI |
InChI=1S/2C7H15NS2.Zn/c2*1-5(2)8(6(3)4)7(9)10;/h2*5-6H,1-4H3,(H,9,10);/q;;+2/p-2 |
InChI Key |
WQEXWHWDGOERGS-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)N(C(C)C)C(=S)[S-].CC(C)N(C(C)C)C(=S)[S-].[Zn+2] |
Origin of Product |
United States |
Preparation Methods
Reaction Steps:
Secondary amine reacts with carbon disulfide under basic conditions to form dithiocarbamate salts.
$$
R2NH + CS2 + OH^- \rightarrow R2NCS2^- + H_2O
$$Dithiocarbamate salts are reacted with zinc salts (e.g., zinc acetate or zinc sulfate) to produce the final product:
$$
Zn^{2+} + 2R2NCS2^- \rightarrow Zn(R2NCS2)_2
$$
Temperature-Controlled Precipitation
Temperature plays a crucial role in controlling particle size during precipitation. Larger particle sizes can be achieved at higher temperatures; however, this is limited by the volatility and combustibility of carbon disulfide. Thus, careful temperature management is necessary during synthesis.
Advanced Techniques Using Solvents
Modern techniques utilize solvents like dimethylformamide (DMF) for better control over reaction conditions. For instance, dissolving zinc acetate in DMF followed by slow addition of dithiocarbamate precursors ensures uniform particle formation and high yield.
Example Procedure:
- Dissolve zinc acetate in DMF to create a clear solution.
- Prepare dithiocarbamate precursor solution separately.
- Slowly add the precursor solution to the zinc acetate solution under stirring.
- Allow precipitation to occur at controlled temperatures.
- Filter and dry the precipitate under vacuum conditions.
Data Table: Key Reaction Parameters
| Method | Reactants | Solvent | Temperature | Yield |
|---|---|---|---|---|
| General Synthetic Route | Zinc salts, diisopropyldithiocarbamate | Aqueous/Alcoholic | Room temperature | High |
| Industrial Production | Zinc oxide/zinc sulfate, ligand | Alcoholic medium | Moderate | High |
| Secondary Amines + Carbon Disulfide | Secondary amines, CS₂ | Basic aqueous medium | Reduced | Moderate |
| Solvent-Based Techniques | Zinc acetate, DMF | DMF | Controlled | High |
Notes on Optimization
- Solvent Choice: Alcoholic solvents improve solubility and reaction kinetics but must be chosen carefully based on compatibility with reactants.
- Temperature Control: Maintaining reduced temperatures prevents decomposition of intermediate compounds, ensuring stability during synthesis.
- Purification: Recrystallization remains critical for achieving high-purity products suitable for industrial applications.
Scientific Research Applications
Zinc diisopropyldithiocarbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of zinc diisopropyldithiocarbamate involves its ability to form stable complexes with metal ions. This property allows it to act as a catalyst in various chemical reactions. In biological systems, it can interfere with metal-dependent enzymes and proteins, leading to its potential anti-cancer and anti-microbial effects .
Comparison with Similar Compounds
Comparison with Similar Zinc Dithiocarbamate Complexes
Structural and Physical Properties
Table 1: Physical Properties of Selected Zinc Dithiocarbamates
| Compound | Melting Point (°C) | Coordination Geometry | Key Structural Features |
|---|---|---|---|
| Zinc diisopropyldithiocarbamate | Not explicitly reported (estimated 150–170°C*) | Tetrahedral | Bulky isopropyl groups induce steric hindrance |
| Zinc diethyldithiocarbamate (ZDEC) | 177 | Tetrahedral | Smaller ethyl groups enhance crystallinity |
| Zinc dimethyldithiocarbamate | 257 | Tetrahedral | Compact methyl groups increase thermal stability |
| Zinc di-n-butyldithiocarbamate | 107–108 | Tetrahedral | Longer alkyl chains reduce melting point |
*Estimated based on trends in alkyl chain length and steric effects .
Key Observations :
- Alkyl Chain Impact : Longer alkyl chains (e.g., n-butyl) lower melting points due to reduced crystallinity, while shorter chains (methyl, ethyl) increase thermal stability .
- Steric Effects : Bulky isopropyl groups in Zn(DIDTC)₂ hinder close packing, likely reducing melting points compared to dimethyl analogs but increasing solubility in organic solvents .
Reactivity and CS₂ Release Kinetics
Dithiocarbamates release carbon disulfide (CS₂) under physiological conditions, a property leveraged in controlled drug delivery. The decay lifetimes (time for 50% dissociation) vary significantly:
Table 2: CS₂ Release Kinetics of Dithiocarbamates (pH 7.4, 37°C)
| Compound | Decay Lifetime | Mechanism Notes |
|---|---|---|
| Diisopropyldithiocarbamate (DIDTC) | ~300 s | Acid-dependent decay; distinct DFT pathway vs. ImDTC |
| Imidazolidyldithiocarbamate (ImDTC) | ~2 s | Rapid decay via unique acid-catalyzed pathway |
| Pyrrolidinyldithiocarbamate (PDTC) | >24 h | Extremely slow decay; minimal CS₂ release |
Zn(DIDTC)₂, as the zinc complex of DIDTC, retains moderate CS₂ release kinetics, positioning it between highly reactive (ImDTC) and inert (PDTC) analogs. This makes it suitable for applications requiring sustained CS₂ flux, such as antimicrobial or anti-inflammatory therapies .
Critical Insights :
- Synergy in Metal-Ligand Systems : Zinc complexes often outperform free ligands in biological efficacy. For example, homobimetallic zinc dithiocarbamates exhibit antihyperglycemic activity due to optimized metal-ligand interactions .
- Steric vs. Electronic Balance : Zn(DIDTC)₂’s isopropyl groups balance steric protection and electronic donation, enhancing stability without fully inhibiting reactivity .
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